molecular formula C7H11Br B8129129 1-Bromo-2-methylcyclohex-1-ene CAS No. 99747-75-8

1-Bromo-2-methylcyclohex-1-ene

Cat. No. B8129129
CAS RN: 99747-75-8
M. Wt: 175.07 g/mol
InChI Key: LSRPYSHPZPISHF-UHFFFAOYSA-N
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Description

1-Bromo-2-methylcyclohex-1-ene is a useful research compound. Its molecular formula is C7H11Br and its molecular weight is 175.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-methylcyclohex-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-methylcyclohex-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Organic Compounds : It's used in the stereospecific synthesis of cis-2-hydroxy-1-methylcyclohex-5-ene-1-carboxylic acid and related compounds, yielding over 60% success. This method is crucial for creating complex organic molecules with specific configurations, which are important in drug development and other chemical industries (Talat Mah, Hasnah Mohd Sirat, & Eric J. Thomas, 1978).

  • Derivative Formation : Researchers have developed a novel synthesis method for 2-bromo-6-chloro-5-methylcyclohex-4-ene-1,3-diyl diacetate, a derivative of 1-Bromo-2-methylcyclohex-1-ene. This compound has potential applications in medicinal chemistry and material sciences (L. Kelebekli & D. Kaplan, 2019).

  • Organic Synthesis : Bromination of metacyclophan-1-enes produces cis adducts and isomers of 1-bromo[2.n]metacyclophan-1-ene, indicating potential applications in creating complex organic frameworks for pharmaceuticals and other chemicals (T. Yamato et al., 1993).

  • Chemical Reactions and Mechanisms : Studies have examined the addition of bromine to various cyclohexene derivatives, revealing insights into chemical reaction mechanisms and the formation of novel bromo-compounds. These findings are valuable for designing and optimizing chemical reactions in industrial and research settings (M. Bulanov, S. Sosonyuk, & N. Zyk, 2001).

  • Cyclization Reactions : Base-induced cyclizations of certain cyclohexenes lead to the formation of cyclohex-2-enone and other products, illustrating the compound's role in facilitating complex ring formations, which are crucial in synthesizing cyclic compounds used in various industries (A. Bottini et al., 1972).

  • Catalysis and Regioselectivity : The compound is used in studying the regioselectivity of rhodium and palladium-catalyzed cyclisations, which is significant for understanding and improving catalyst-driven reactions, a vital part of industrial and pharmaceutical chemistry (R. Grigg, P. Stevenson, & T. Worakun, 1988).

properties

IUPAC Name

1-bromo-2-methylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRPYSHPZPISHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544293
Record name 1-Bromo-2-methylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylcyclohex-1-ene

CAS RN

99747-75-8
Record name 1-Bromo-2-methylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99747-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-methylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-methylcyclohex-1-ene
Reactant of Route 2
1-Bromo-2-methylcyclohex-1-ene
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Reactant of Route 4
1-Bromo-2-methylcyclohex-1-ene
Reactant of Route 5
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Reactant of Route 6
1-Bromo-2-methylcyclohex-1-ene

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